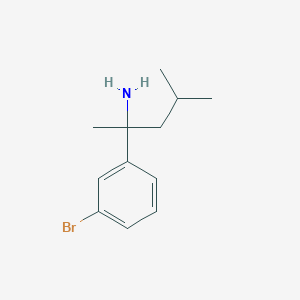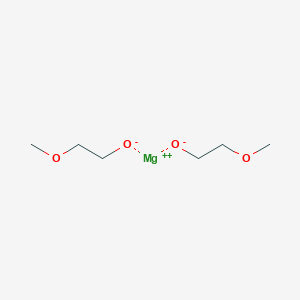
2-(3-Bromophenyl)-4-methylpentan-2-amine
Vue d'ensemble
Description
“2-(3-Bromophenyl)-4-methylpentan-2-amine” is an organic compound. It contains a bromophenyl group, which is a phenyl ring (a six-membered aromatic ring with alternating double and single bonds) with a bromine atom attached. This is connected to a 4-methylpentan-2-amine group, which is a five-carbon chain with a methyl group (CH3) attached to the second carbon and an amine group (NH2) attached to the fourth carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenyl group is likely to be planar due to the aromaticity of the phenyl ring. The 4-methylpentan-2-amine group is likely to have a more flexible, non-planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the amine group, which is a nucleophile and can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the bromine atom might increase its molecular weight and density compared to non-brominated analogs.Applications De Recherche Scientifique
Fluorescent and Colorimetric pH Probe Development
- A study by Diana et al. (2020) discusses the synthesis of a fluorescent and colorimetric pH probe, which could be relevant for developing similar probes using "2-(3-Bromophenyl)-4-methylpentan-2-amine" for applications in monitoring pH changes in various environments, including biological systems. The probe exhibits high water solubility, stability, and selectivity, making it suitable for real-time intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).
Organic Synthesis and Characterization
- Research by Khalid et al. (2020) on the synthesis and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives provides insights into methodologies that could be adapted for synthesizing derivatives of "2-(3-Bromophenyl)-4-methylpentan-2-amine". This includes using spectroscopic techniques for characterization and exploring photophysical properties through quantum chemical insights (Khalid et al., 2020).
CO2 Capture
- A study by Nwaoha et al. (2019) on CO2 capture from water-gas shift process plants using novel amine solvent blends might inform research into using "2-(3-Bromophenyl)-4-methylpentan-2-amine" in similar CO2 capture applications. The study showcases the potential of certain amine blends for efficient and cost-effective CO2 capture (Nwaoha, Tontiwachwuthikul, & Benamor, 2019).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromophenyl)-4-methylpentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN/c1-9(2)8-12(3,14)10-5-4-6-11(13)7-10/h4-7,9H,8,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGDYHXTNOZGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC(=CC=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-4-methylpentan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)



![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)